molecular formula C11H14BrCl B14057412 1-(3-Bromopropyl)-3-chloro-4-ethylbenzene

1-(3-Bromopropyl)-3-chloro-4-ethylbenzene

Cat. No.: B14057412
M. Wt: 261.58 g/mol
InChI Key: ZRCDCXLFVGCUBE-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-chloro-4-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a bromopropyl group, a chlorine atom, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-chloro-4-ethylbenzene typically involves the halogenation of an appropriate precursor. One common method is the bromination of 3-chloro-4-ethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform. The bromination occurs selectively at the propyl group, yielding the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-chloro-4-ethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

    Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

    Nucleophilic Substitution: Alcohols, nitriles, amines.

    Elimination Reactions: Alkenes.

    Oxidation: Carboxylic acids, aldehydes.

Scientific Research Applications

1-(3-Bromopropyl)-3-chloro-4-ethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-chloro-4-ethylbenzene depends on its chemical reactivity. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In elimination reactions, the compound loses a hydrogen atom and a halogen atom, resulting in the formation of a double bond. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-chloro-4-ethylbenzene can be compared with other halogenated aromatic compounds such as:

    1-(3-Bromopropyl)-4-chlorobenzene: Similar structure but lacks the ethyl group, which may affect its reactivity and applications.

    1-(3-Chloropropyl)-3-bromo-4-ethylbenzene: Similar structure but with different positions of the halogen atoms, leading to different chemical properties.

    1-(3-Bromopropyl)-3-chloro-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group, which may influence its reactivity and applications.

Properties

Molecular Formula

C11H14BrCl

Molecular Weight

261.58 g/mol

IUPAC Name

4-(3-bromopropyl)-2-chloro-1-ethylbenzene

InChI

InChI=1S/C11H14BrCl/c1-2-10-6-5-9(4-3-7-12)8-11(10)13/h5-6,8H,2-4,7H2,1H3

InChI Key

ZRCDCXLFVGCUBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CCCBr)Cl

Origin of Product

United States

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